molecular formula C17H25N3O2S B6060837 7-(2,2-Dimethylpropyl)-2-(1,3-thiazole-4-carbonyl)-2,7-diazaspiro[4.5]decan-6-one

7-(2,2-Dimethylpropyl)-2-(1,3-thiazole-4-carbonyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No.: B6060837
M. Wt: 335.5 g/mol
InChI Key: KOMIQIACZKZVDF-UHFFFAOYSA-N
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Description

7-(2,2-Dimethylpropyl)-2-(1,3-thiazole-4-carbonyl)-2,7-diazaspiro[45]decan-6-one is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,2-Dimethylpropyl)-2-(1,3-thiazole-4-carbonyl)-2,7-diazaspiro[4.5]decan-6-one typically involves multi-step organic reactions. The starting materials might include a thiazole derivative and a spirocyclic amine. Common synthetic routes could involve:

    Step 1: Formation of the thiazole ring through cyclization reactions.

    Step 2: Introduction of the spirocyclic structure via nucleophilic substitution or cycloaddition reactions.

    Step 3: Functionalization of the compound to introduce the 2,2-dimethylpropyl and carbonyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the spirocyclic amine.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.

Industry

    Materials Science: Application in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for 7-(2,2-Dimethylpropyl)-2-(1,3-thiazole-4-carbonyl)-2,7-diazaspiro[4.5]decan-6-one would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would be specific to the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    7-(2,2-Dimethylpropyl)-2-(1,3-thiazole-4-carbonyl)-2,7-diazaspiro[4.5]decan-6-one: can be compared with other spirocyclic compounds or thiazole derivatives.

Uniqueness

    Structural Features: The unique combination of a spirocyclic structure with a thiazole ring and specific functional groups.

    Reactivity: Distinct reactivity patterns due to the presence of multiple reactive sites.

Properties

IUPAC Name

7-(2,2-dimethylpropyl)-2-(1,3-thiazole-4-carbonyl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2S/c1-16(2,3)10-20-7-4-5-17(15(20)22)6-8-19(11-17)14(21)13-9-23-12-18-13/h9,12H,4-8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMIQIACZKZVDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1CCCC2(C1=O)CCN(C2)C(=O)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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